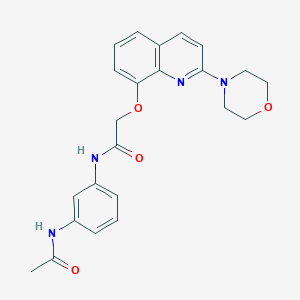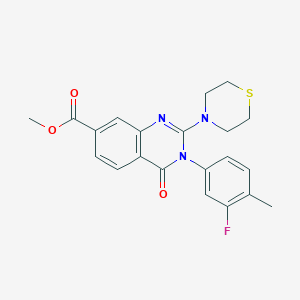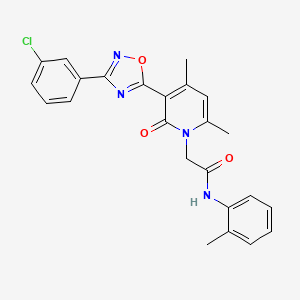
N-(2,4-二氟苯基)-2-(4-(3-乙基-1,2,4-恶二唑-5-基)-2-氧代喹啉-1(2H)-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide" is a chemical entity that appears to be related to a class of compounds known for their potential therapeutic effects. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds with related structures and potential biological activities. For instance, the synthesis of unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines involves the reaction of ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with aromatic amines, which suggests a method that might be applicable to the synthesis of the compound . Additionally, the therapeutic effects of a novel anilidoquinoline derivative in treating Japanese encephalitis indicate the biological relevance of quinoline derivatives, which could be related to the antiviral and antiapoptotic properties of the compound being analyzed .
Synthesis Analysis
The synthesis of related compounds involves the reaction of intermediates such as ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with various aromatic amines . This suggests that a similar approach could be used for the synthesis of "N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide", potentially involving the reaction of a suitable quinoline derivative with a difluorophenyl-containing compound. The synthesis would likely require careful consideration of the reactivity of the oxadiazole moiety and the preservation of the acetamide group during the reaction.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The structure of the compound would also include an oxadiazole ring, known for its heterocyclic aromatic character, and a difluorophenyl group, which could influence the electronic properties of the molecule. Spectroscopic techniques such as IR, 1H NMR, and mass spectrometry would be essential in determining the structure of the synthesized compound, as demonstrated in the synthesis of related acetamidines .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the oxadiazole ring and the difluorophenyl group. The oxadiazole ring is known to participate in various chemical reactions due to its aromatic character and the presence of nitrogen and oxygen atoms. The difluorophenyl group could affect the electron distribution within the molecule, potentially influencing its reactivity towards nucleophiles and electrophiles. The synthesis of related compounds has shown that structural effects play a significant role in reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of "N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide" would likely include a high degree of aromaticity, given the presence of multiple aromatic rings. The difluorophenyl group could impart a degree of lipophilicity, potentially affecting the compound's solubility and membrane permeability. The compound's melting point, boiling point, and solubility in various solvents would be key physical properties to determine. The chemical stability, reactivity, and potential for forming hydrogen bonds or other intermolecular interactions would also be important chemical properties to consider. The therapeutic effects of a related anilidoquinoline derivative suggest that the compound might also exhibit significant biological activity .
科学研究应用
合成和生物活性
- 该化合物已在各种杂环化合物的合成中得到探索。一项研究详细介绍了含有 N-杂环部分的 β-[2-(烷氧基乙基)氧基]-和 β-[[2-(N,N-二烷基氨基)乙基]氧基]乙酰胺的合成,其中包括 5-芳基-1,3,4-恶二唑-2-基系统。对这些化合物进行了体外抗组胺活性测试,显示了其结构和生物活性之间的相关性 (Rao & Reddy, 1994)。
抗菌和溶血活性
- 合成了一系列化合物,包括 2-[[5-烷基/芳基烷基-1,3,4-恶二唑-2-基]硫代]-N-[4-(4-吗啉基)苯基]乙酰胺,并评估了它们的抗菌和溶血活性。这些化合物对选定的微生物物种表现出不同的抗菌活性,其中一些显示出较低的毒性和进一步生物应用的潜力 (Gul 等人,2017)。
细胞毒性评估
- 已合成喹唑啉酮-1、3、4-恶二唑衍生物,并评估了它们对 MCF-7 和 HeLa 细胞系的细胞毒性作用。一些化合物表现出显着的细胞毒性活性,表明在癌症研究中具有潜力 (Hassanzadeh 等人,2019)。
抗惊厥活性
- 已经对 2-(2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基)乙酰胺衍生物的合成和抗惊厥活性的评估进行了研究。一些化合物作为潜在抗惊厥剂表现出有希望的结果 (El Kayal 等人,2019)。
抗菌剂
- 合成了乙基 4-[2-(2-氯苯基)-4-氧代-3-氢喹唑啉-3-基]-苯甲酸酯衍生物,并测试了它们的抗菌活性,显示出作为抗菌剂的潜力 (Desai 等人,2007)。
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O3/c1-2-18-25-21(30-26-18)14-10-20(29)27(17-6-4-3-5-13(14)17)11-19(28)24-16-8-7-12(22)9-15(16)23/h3-10H,2,11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMVCZPIQMKIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3012052.png)
![5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B3012054.png)

![N-(3-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3012058.png)


![Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone](/img/structure/B3012064.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B3012065.png)
![(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide](/img/structure/B3012066.png)
![N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3012067.png)

![[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride](/img/structure/B3012070.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3012073.png)